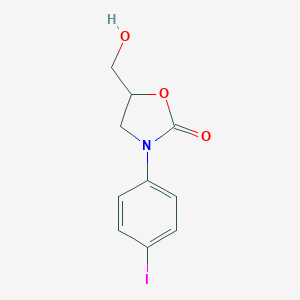

5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone

Description

5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone (CAS: 496031-56-2) is a heterocyclic compound featuring a 2-oxazolidinone core substituted at position 3 with a 4-iodophenyl group and at position 5 with a hydroxymethyl moiety. The iodine atom introduces significant steric and electronic effects, while the hydroxymethyl group enhances hydrophilicity.

Propriétés

IUPAC Name |

5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECRHMULLZOXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401776 | |

| Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84460-41-3 | |

| Record name | 5-(Hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a core oxazolidinone structure, which is known for its role in antibiotic activity. The presence of the hydroxymethyl and iodine substituents on the phenyl ring enhances its biological interactions.

The primary mechanism of action for oxazolidinones, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 23S rRNA of the 50S ribosomal subunit, disrupting the formation of functional ribosomes necessary for protein synthesis. This action is similar to that of linezolid, a well-known oxazolidinone antibiotic.

Antibacterial Properties

Recent studies have demonstrated that derivatives of oxazolidinones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against multi-drug resistant strains. In one study, modifications at the C5-side chain resulted in compounds with minimum inhibitory concentrations (MIC) less than 1 µg/mL, showcasing their potential as effective antibacterial agents .

Table 1: Comparative Antibacterial Activity

| Compound | MIC (µg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| This compound | < 1 | Staphylococcus aureus | |

| Linezolid | 2 | Staphylococcus aureus | |

| Compound A | < 1 | Escherichia coli | |

| Compound B | < 1 | Streptococcus pneumoniae |

Case Studies and Research Findings

In a detailed investigation into the structure-activity relationships (SAR) of oxazolidinones, several derivatives were synthesized and evaluated for their antibacterial efficacy. Notably, compounds with specific side chains exhibited significantly enhanced potency compared to linezolid. The incorporation of hydrogen bond donors (HBD) and acceptors (HBA) was found to improve ligand-receptor interactions, thus increasing antibacterial activity .

In Vivo Studies

Further studies involving animal models have indicated that selected derivatives maintain metabolic stability in vivo and display low toxicity profiles. For example, compounds derived from the oxazolidinone class were tested in mice liver microsomes, showing promising results in terms of metabolic stability and minimal inhibition of CYP450 enzymes .

Applications De Recherche Scientifique

Structure and Synthesis

5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone features a five-membered heterocyclic structure with a hydroxymethyl group and a 4-iodophenyl substituent. The synthesis typically involves the reaction of L-serine with 4-iodophenylacetaldehyde, followed by cyclization under specific conditions. This method has been optimized to ensure efficient production for research purposes.

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its antibacterial properties. Oxazolidinones, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Research indicates that derivatives of this compound can be effective against various Gram-positive bacteria, including resistant strains .

2. Antibacterial Activity

A significant study evaluated the antibacterial activity of several oxazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. Notably, compounds derived from this compound exhibited superior activity compared to established antibiotics like linezolid. For instance, modifications to the side chain of these compounds resulted in enhanced potency against multidrug-resistant strains .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | <1 | Highly potent against resistant strains |

| Linezolid | 2 | Standard reference |

3. Molecular Docking Studies

Molecular docking studies have demonstrated that this compound effectively binds to the bacterial ribosome, inhibiting protein synthesis. The binding interactions are believed to be enhanced by the unique structural features of the compound, which may lead to improved efficacy compared to other oxazolidinones .

Case Studies

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of various oxazolidinones, this compound was tested against multiple bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) of less than 1 µg/mL against resistant strains, showcasing its potential as an effective therapeutic agent .

Case Study 2: Structure–Activity Relationship Analysis

Research focused on modifying the C5-side chain of oxazolidinones revealed that certain modifications significantly increased antibacterial activity. For example, specific side chains led to enhanced hydrogen bonding interactions with bacterial ribosomal RNA, which were crucial for improved binding affinity and potency .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The 2-oxazolidinone scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone with structurally related derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Functional Comparison of 2-Oxazolidinone Derivatives

Key Observations:

Substituent Effects on Bioactivity Antibacterial Activity: Fluoropyridine-substituted derivatives (e.g., 3-(5-fluoropyridin-3-yl)-2-oxazolidinones) exhibit potent activity against Gram-positive bacteria, with MIC values as low as 0.25 µg/mL . The iodine atom in the target compound may reduce membrane permeability compared to fluorine but could enhance halogen bonding in target interactions. MAO Inhibition: Aromatic substituents at R3 (e.g., 4-hydroxyphenyl in ) are critical for MAO binding, while alkyl groups () favor reversible inhibition. The 4-iodophenyl group in the target compound may confer unique selectivity due to iodine’s polarizability and steric bulk .

Synthetic Challenges The target compound’s synthesis likely parallels methods for aryl-substituted oxazolidinones, such as Suzuki-Miyaura coupling (). However, steric hindrance from the 4-iodophenyl group could necessitate optimized reaction conditions to improve yields (cf. compound 3c in , % yield due to steric effects) .

Physicochemical Properties

- The hydroxymethyl group at R5 enhances aqueous solubility compared to methoxymethyl () or alkyl substituents (). This property may improve bioavailability in drug design .

- The iodine atom’s electron-withdrawing nature and large van der Waals radius could influence binding kinetics and metabolic stability .

Structural Analogues in Drug Development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides or glycidyl esters. For example, lithiation of a precursor (e.g., 1-azido-3-chloropropan-2-yl chloroformate) followed by reaction with (R)-glycidyl butyrate under cryogenic conditions (–78°C) in THF yields hydroxymethyl-oxazolidinones. Post-reaction quenching with NH₄Cl and purification via silica gel chromatography (ethyl acetate eluent) enhances purity . Catalytic additives (e.g., Lewis acids) may improve stereoselectivity.

Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar oxazolidinones?

- Methodological Answer :

- ¹H NMR : The hydroxymethyl proton appears as a singlet at δ ~2.72 ppm (exchangeable with D₂O). Aromatic protons from the 4-iodophenyl group resonate as a doublet in δ 7.2–7.8 ppm .

- IR : Key bands include ~3400 cm⁻¹ (O–H stretch) and ~1760 cm⁻¹ (C=O of oxazolidinone) . Differentiation from analogs (e.g., toloxatone) relies on iodine-specific shifts in ¹³C NMR (C–I coupling at ~90 ppm) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer : The iodine substituent is susceptible to light-induced degradation. Store in amber vials at –20°C under inert gas. In solution (e.g., DMSO or THF), avoid prolonged exposure to oxidizing agents. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect deiodinated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELXL for refinement of high-resolution (<1.0 Å) data. Heavy iodine atoms facilitate phasing via SHELXD/SHELXE pipelines. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry at the hydroxymethyl group. For twinned crystals, apply the TWIN/BASF commands in SHELXL .

Q. What strategies enable selective substitution of the iodine atom for SAR studies?

- Methodological Answer :

- Nucleophilic Aromatic Substitution : Replace iodine with amines or thiols using Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions).

- Radical Deiodination : Use Bu₃SnH/AIBN in toluene under reflux to generate deiodinated analogs . Monitor reaction progress via LC-MS to minimize over-reduction.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., monoamine oxidases)?

- Methodological Answer : Perform docking studies (AutoDock Vina) using the oxazolidinone’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate binding poses with MD simulations (AMBER) to assess stability of hydrogen bonds between the hydroxymethyl group and catalytic lysine residues .

Q. What experimental designs are optimal for evaluating antibacterial activity in oxazolidinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.